3,5-Dimethyl-1,4-dinitro-1H-pyrazole

Description

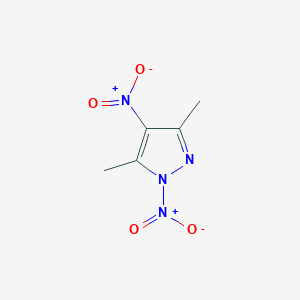

3,5-Dimethyl-1,4-dinitro-1H-pyrazole is a nitro-substituted pyrazole derivative characterized by methyl groups at the 3- and 5-positions and nitro groups at the 1- and 4-positions. Pyrazoles are heterocyclic aromatic compounds with a five-membered ring containing two adjacent nitrogen atoms. The substitution pattern in this compound confers unique electronic and steric properties. Nitro groups are strong electron-withdrawing substituents, which can enhance thermal stability and reactivity in certain chemical transformations, while methyl groups provide steric bulk and moderate electron-donating effects. Such compounds are often explored for applications in energetic materials, pharmaceuticals, and coordination chemistry due to their structural versatility .

Properties

CAS No. |

65325-30-6 |

|---|---|

Molecular Formula |

C5H6N4O4 |

Molecular Weight |

186.13 g/mol |

IUPAC Name |

3,5-dimethyl-1,4-dinitropyrazole |

InChI |

InChI=1S/C5H6N4O4/c1-3-5(8(10)11)4(2)7(6-3)9(12)13/h1-2H3 |

InChI Key |

DRXKKNVNPOCXES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1[N+](=O)[O-])C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1,4-dinitro-1H-pyrazole typically involves the nitration of 3,5-dimethylpyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid decomposition. The reaction is highly exothermic and requires careful temperature control.

Industrial Production Methods: Industrial production of 3,5-Dimethyl-1,4-dinitro-1H-pyrazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. Safety measures are paramount due to the highly reactive nature of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1,4-dinitro-1H-pyrazole undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

Reduction: 3,5-Diamino-1,4-dinitro-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: 3,5-Dimethyl-1,4-dicarboxylic acid pyrazole.

Scientific Research Applications

3,5-Dimethyl-1,4-dinitro-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of energetic materials and explosives due to its high energy content and stability.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,4-dinitro-1H-pyrazole is primarily based on its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the pyrazole ring can interact with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,5-dimethyl-1,4-dinitro-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituent effects, synthesis, and functional properties:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Comparisons:

Substituent Electronic Effects: The nitro groups in 3,5-dimethyl-1,4-dinitro-1H-pyrazole create a highly electron-deficient aromatic system, making it more reactive toward nucleophilic attacks compared to 3,5-diaminopyrazoles (electron-rich due to NH₂ groups) . In contrast, bromine in 4-bromo-2-(3',5'-dimethylphenyl)-1,5-dimethylpyrazol-3-one () introduces moderate electronegativity, balancing reactivity and stability for antimicrobial applications.

Synthetic Routes: 3,5-Diaminopyrazoles () are synthesized via hydrazine-mediated cyclization, whereas nitro-substituted pyrazoles may require nitration under controlled conditions.

Biological and Energetic Applications: While 3,5-diaminopyrazoles are precursors for cytotoxic pyrazolopyrimidines , nitro-substituted derivatives like the target compound are more likely to be studied in materials science (e.g., as explosives or oxidizers) due to their high energy density.

Research Findings and Methodological Tools

- Structural Analysis : Software such as SHELX and Mercury () is critical for crystallographic studies of pyrazole derivatives. For example, the planar geometry of nitro-substituted pyrazoles can be confirmed via X-ray diffraction, with Mercury enabling visualization of steric interactions from methyl groups .

- Spectroscopic Data : The ¹H-NMR spectra of related compounds (e.g., 3,5-diacetamidopyrazoles in ) show distinct signals for NH and CH₃ groups, which aid in characterizing substitution patterns .

Biological Activity

3,5-Dimethyl-1,4-dinitro-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological properties, which include antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of 3,5-Dimethyl-1,4-dinitro-1H-pyrazole, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C7H8N4O4 |

| Molecular Weight | 196.17 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

Antimicrobial Activity

3,5-Dimethyl-1,4-dinitro-1H-pyrazole has demonstrated significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.55 to 6.56 μg/mL against Gram-positive and Gram-negative bacteria. This suggests a strong potential for development as an antibacterial agent .

Anticancer Properties

The anticancer activity of this compound has been explored in multiple studies. Notably, it showed cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 4.19 |

| PC3 (Prostate) | 5.6 |

| SKBR3 (Breast) | 0.25 |

These findings indicate that 3,5-Dimethyl-1,4-dinitro-1H-pyrazole may serve as a lead compound in the development of new anticancer therapies .

The mechanisms underlying the biological activities of 3,5-Dimethyl-1,4-dinitro-1H-pyrazole involve:

- Inhibition of Tumor Growth : The compound appears to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through mitochondrial pathways.

- Antioxidant Activity : It has shown potential in scavenging free radicals, which can contribute to its anticancer and anti-inflammatory properties .

Case Study 1: Anticancer Activity

In a recent study involving human cancer cell lines, the compound was tested for its cytotoxic effects. The results indicated that it significantly inhibited cell proliferation at low micromolar concentrations. The study highlighted its potential as a lead compound for further optimization in cancer therapy .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of 3,5-Dimethyl-1,4-dinitro-1H-pyrazole against common pathogenic bacteria. The results demonstrated that the compound effectively inhibited bacterial growth and could potentially be developed into a new antibiotic treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.